Solubility Profile of 2-(2,3-dihydro-1H-indol-1-yl)propanoic Acid: A Technical Characterization Guide
Solubility Profile of 2-(2,3-dihydro-1H-indol-1-yl)propanoic Acid: A Technical Characterization Guide
Executive Summary
This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid (CAS: Analogous to 859190-83-3 / 133034-01-2).[1][2] As a critical intermediate in the synthesis of pharmaceutical agents (including silodosin analogs), this molecule exhibits a distinct amphiphilic nature driven by its lipophilic indoline core and hydrophilic carboxylic acid tail.
This document moves beyond static data tables to provide a predictive solubility framework and a validated experimental protocol . It addresses the specific physicochemical challenges of N-substituted indoline carboxylic acids, including pH-dependent solubility and polymorphism risks during crystallization.[1][2]
Part 1: Physicochemical Context & Structural Analysis[1]
Structural Dissection
To predict solubility behavior, we must analyze the functional groups governing solute-solvent interactions.[2]
-
Core Scaffold (Indoline): Unlike the planar, aromatic indole, the indoline (2,3-dihydro-1H-indole) ring contains sp³-hybridized carbons at positions 2 and 3.[1][2] This increases conformational flexibility and disrupts planar
-stacking, generally enhancing solubility in organic solvents compared to its fully aromatic indole counterparts.[2] -
Functional Tail (Propanoic Acid): The carboxylic acid group (
) acts as a hydrogen bond donor (HBD) and acceptor (HBA).[2] It dictates the molecule's pH-dependent aqueous solubility and its ability to dimerize in non-polar solvents.[2] -
N-Substitution: The attachment of the propanoic acid chain to the nitrogen atom eliminates the N-H bond of the indoline, removing a key H-bond donor site on the ring itself, shifting the primary H-bonding capability to the carboxylic tail.
Predicted Solubility Trends (Hansen Solubility Parameters)
Using Group Contribution Methods (GCM) relative to structural analogs (e.g., Indole-3-propionic acid), we establish the following solubility hierarchy based on "Like Dissolves Like" principles.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole-dipole interactions; Solvent acts as H-bond acceptor for the acid proton.[1][2] |
| Polar Protic | Methanol, Ethanol | Good (20–40 mg/mL) | Solvation via Hydrogen Bonding; disruption of carboxylic acid dimers.[2] |
| Chlorinated | Dichloromethane (DCM) | Moderate-Good | Dispersion forces stabilize the indoline ring; weak H-bonding with acid.[1][2] |
| Ethers/Esters | THF, Ethyl Acetate | Moderate | Good H-bond acceptance from solvent oxygen; useful for crystallization.[1][2] |
| Non-Polar | Hexane, Heptane | Poor (<1 mg/mL) | High polarity mismatch; inability to solvate the carboxylic acid group.[2] |
| Aqueous | Water (pH < 4) | Insoluble | Molecule exists in neutral (protonated) form; hydrophobic effect dominates.[2] |
| Aqueous | Water (pH > 7) | Soluble | Deprotonation forms the carboxylate anion, drastically increasing hydration.[2] |
Part 2: Experimental Determination Protocol
The "Shake-Flask" Equilibrium Method (Standard Operating Procedure)
Objective: To determine the thermodynamic equilibrium solubility of the target compound in selected organic solvents.
Reagents & Equipment:
-
Target Compound: >98% purity (HPLC).
-
Agitation: Orbital shaker or thermomixer capable of temperature control (
). -
Filtration: 0.45
PTFE syringe filters (compatible with most organics).[2]
Protocol Steps:
-
Preparation: Add the solid compound to a glass vial containing the solvent until a visible excess of solid remains (supersaturation).
-
Note: For DMSO/DMF, add solid incrementally to avoid using excessive material, as solubility is likely high.
-
-
Equilibration: Seal vials tightly (Parafilm over cap) and agitate at the target temperature (typically
) for 24 to 48 hours . -
Phase Separation:
-
Allow vials to stand for 1 hour to let solids settle.
-
Centrifuge at 10,000 rpm for 10 minutes (preferred over filtration for viscous solvents).
-
If filtering, saturate the filter with a small volume of supernatant first to prevent adsorption losses.
-
-
Quantification (HPLC-UV):
-
Dilute the supernatant with mobile phase (typically Acetonitrile/Water) to fall within the linear calibration range.
-
Analyze via HPLC (C18 column, UV detection at
nm).
-
Visualization of the Workflow
The following diagram illustrates the decision logic for solubility determination and solvent selection.
Figure 1: Decision tree and experimental workflow for determining the solubility profile of indoline derivatives.
Part 3: Solvent Selection for Process Development[1]
Crystallization Strategy
For purification, a "Cooling Crystallization" or "Anti-solvent Crystallization" strategy is recommended based on the solubility differential.
-
Primary Solvent (Good Solubility): Ethyl Acetate or Ethanol.[2]
-
Anti-Solvent (Poor Solubility): Heptane or Hexane.[2]
-
Process: Dissolve the crude acid in warm Ethyl Acetate. Slowly add Heptane until turbidity is observed, then cool to
. The lipophilic indoline ring encourages precipitation as the solvent polarity index drops.
pH-Swing Extraction
Due to the carboxylic acid tail, this molecule is an excellent candidate for Acid-Base extraction:
-
Dissolve crude mixture in organic solvent (e.g., DCM).
-
Extract with aqueous
(pH > 8). The compound moves to the water phase as a salt. -
Wash the aqueous phase with fresh organic solvent (removes non-acidic impurities).[2]
-
Acidify aqueous phase with HCl to pH < 3. The compound precipitates or oils out.
-
Re-extract into organic solvent.
Part 4: Theoretical Interaction Map
Understanding the intermolecular forces allows for rational solvent substitution. The diagram below visualizes the interaction types.
Figure 2: Mechanistic interaction map detailing how functional groups drive solubility in various solvent classes.[1][2]
References
-
Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[2] (Defines the theoretical framework for solubility prediction based on dispersion, polarity, and hydrogen bonding).
-
Cayman Chemical. (2022).[2][5] Indole-3-propionic Acid Product Information. Link (Provides benchmark solubility data for the structural analog Indole-3-propionic acid: ~30 mg/mL in EtOH/DMSO).[1][2]
-
BenchChem. (2025).[2] The Solubility of Indoxyl: A Comprehensive Technical Guide. Link (Outlines the standard shake-flask protocols for indole derivatives).[1][2]
-
Starr, J. N., & King, C. J. (1992).[2][6] Water-enhanced solubility of carboxylic acids in organic solvents. Industrial & Engineering Chemistry Research. Link (Explains the Lewis-base interaction mechanism relevant to the propanoic acid tail).[1][2]
-
Wishart, D.S., et al. (2018).[2] DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Res. (Source for general physicochemical properties of pharmaceutical intermediates).[2]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 3-(2,3-Dimethyl-1H-indol-1-yl)propanoic acid | C13H15NO2 | CID 1096345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. materialneutral.info [materialneutral.info]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]
